molecular formula C18H20N2O B1241825 ER-27319 free base CAS No. 175281-16-0

ER-27319 free base

Cat. No. B1241825
CAS RN: 175281-16-0
M. Wt: 280.4 g/mol
InChI Key: CFPDEQBPNROZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3-aminopropyl)-3,4-dimethyl-9-acridinone is a member of acridines. It derives from an acridone.

Scientific Research Applications

1. Mast Cell Inhibition and Allergic Mediator Release

ER-27319 has been identified as a potent and selective inhibitor of antigen or anti-IgE-mediated degranulation in both rodent and human mast cells. This compound specifically interferes with the FcepsilonRI-mediated activation of Syk kinase in mast cells, thus inhibiting several downstream effects like tyrosine phosphorylation of phospholipase C-gamma1, inositol phosphate generation, arachidonic acid release, and the secretion of histamine and tumor necrosis factor alpha. Its specificity for mast cell Syk-induced signals highlights its potential therapeutic application in allergic diseases (Moriya et al., 1997).

2. Applications in Energy Recovery Linacs (ERLs)

Although not directly related to ER-27319, research into energy recovery linacs (ERLs) involves principles of high-power free-electron lasers and superconducting technologies. This advanced accelerator technology, exemplified in studies by Minehara and others, holds potential for applications in light source design, nuclear power plant decommissioning, and stress-corrosion cracking prevention (Minehara, 2006).

3. Engineering Research Centers (ERCs) and Technology Innovation

The impact of Engineering Research Centers (ERCs) on technological innovation, though not directly associated with ER-27319, is relevant for understanding the broader context of research and development in similar fields. ERCs have been instrumental in fostering university-industry-government collaborations, emphasizing the importance of upstream knowledge over specific products and processes, as highlighted in research by Feller and colleagues (Feller, Ailes, & Roessner, 2002).

properties

CAS RN

175281-16-0

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

10-(3-aminopropyl)-3,4-dimethylacridin-9-one

InChI

InChI=1S/C18H20N2O/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21/h3-4,6-9H,5,10-11,19H2,1-2H3

InChI Key

CFPDEQBPNROZDC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ER-27319 free base
Reactant of Route 2
Reactant of Route 2
ER-27319 free base
Reactant of Route 3
ER-27319 free base
Reactant of Route 4
ER-27319 free base
Reactant of Route 5
Reactant of Route 5
ER-27319 free base
Reactant of Route 6
ER-27319 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.